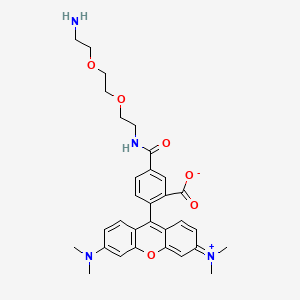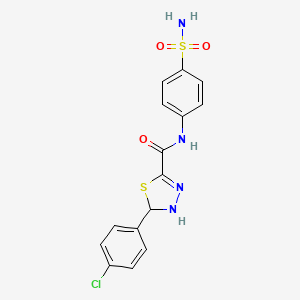
Insecticidal agent 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insecticidal agent 5 is a synthetic chemical compound used to control insect populations. It is designed to target specific pests, reducing their numbers and preventing damage to crops and other materials. This compound is part of a broader category of insecticides that have been developed to address the challenges posed by insect pests in agriculture, public health, and other sectors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 5 involves multiple steps, starting with the preparation of the core structure. This typically includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. The process may involve:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Insecticidal agent 5 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Applications De Recherche Scientifique
Insecticidal agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications, such as targeting specific biological pathways.
Industry: Applied in the development of new insecticidal formulations and delivery systems.
Mécanisme D'action
Insecticidal agent 5 can be compared with other similar compounds, such as:
Organophosphates: Known for their broad-spectrum activity but higher toxicity to non-target species.
Pyrethroids: Effective against a wide range of insects but may lead to resistance development.
Neonicotinoids: Target specific receptors in insects but have raised environmental concerns.
Uniqueness: this compound stands out due to its specific mode of action, reduced environmental impact, and lower risk of resistance development compared to other insecticides.
Comparaison Avec Des Composés Similaires
Organophosphates: Malathion, parathion.
Pyrethroids: Permethrin, cypermethrin.
Neonicotinoids: Imidacloprid, thiamethoxam.
Propriétés
Formule moléculaire |
C15H13ClN4O3S2 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2,3-dihydro-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23) |
Clé InChI |
FSDFLEOPFDFLEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



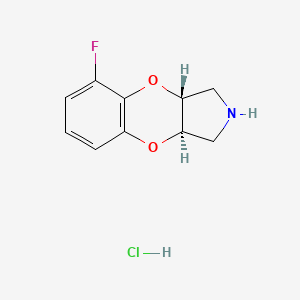
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
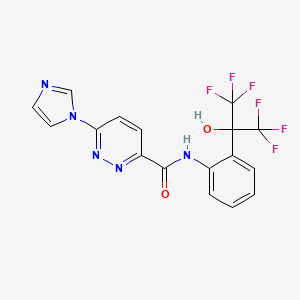
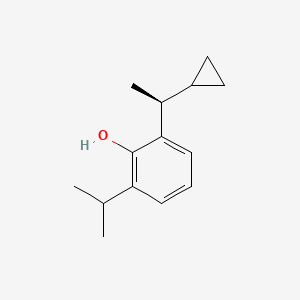
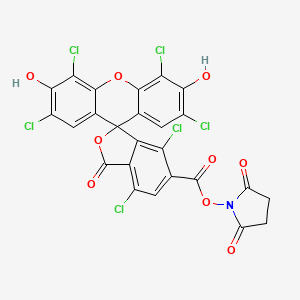
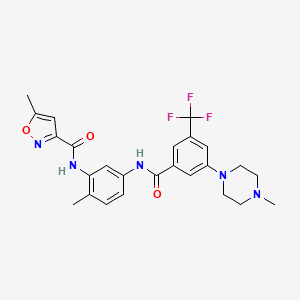
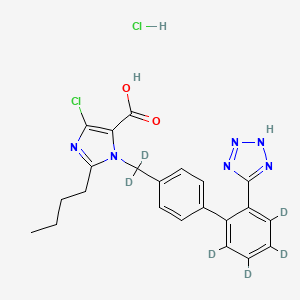
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
